molecular formula C20H21N3O4 B11198420 N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B11198420
M. Wt: 367.4 g/mol
InChI Key: KWOQQZKWDIMVHL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinazoline moiety linked to an acetamide group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Ether Formation: The quinazoline derivative is then reacted with 2,5-dimethoxyphenol in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.

    Acetamide Formation: The final step involves the acylation of the phenolic ether with an appropriate acylating agent, such as acetyl chloride, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide would depend on its specific biological or chemical target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(2,5-dimethoxyphenyl)-2-[(2-phenylquinazolin-4-yl)oxy]acetamide
  • N-(2,5-dimethoxyphenyl)-2-[(2-chloroquinazolin-4-yl)oxy]acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the 2-ethylquinazoline moiety, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide

InChI

InChI=1S/C20H21N3O4/c1-4-18-21-15-8-6-5-7-14(15)20(23-18)27-12-19(24)22-16-11-13(25-2)9-10-17(16)26-3/h5-11H,4,12H2,1-3H3,(H,22,24)

InChI Key

KWOQQZKWDIMVHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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